molecular formula C7H6O2 B030237 Benzoic acid-d5 CAS No. 1079-02-3

Benzoic acid-d5

Cat. No.: B030237
CAS No.: 1079-02-3
M. Wt: 127.15 g/mol
InChI Key: WPYMKLBDIGXBTP-RALIUCGRSA-N
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Description

Benzoic acid-d5 is a deuterated form of benzoic acid, where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotopic labeling. Benzoic acid itself is a naturally occurring aromatic carboxylic acid found in many plants and is commonly used as a food preservative.

Mechanism of Action

Target of Action

Benzoic acid-d5, a deuterium-labeled derivative of benzoic acid, primarily targets bacteria and fungi . It acts as an antimicrobial agent, inhibiting the growth of these microorganisms .

Mode of Action

The interaction of this compound with its targets involves the inhibition of microbial growth. This is achieved by disrupting the metabolic processes of the bacteria and fungi, thereby preventing their proliferation . .

Biochemical Pathways

This compound affects the metabolic pathways of the targeted microorganisms. By inhibiting their growth, it disrupts the biochemical processes necessary for their survival and reproduction

Pharmacokinetics

It is known that benzoic acid, the parent compound, is soluble in water . Its solubility influences its bioavailability, as it determines the extent to which the compound can be absorbed and distributed within the body . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial and fungal growth . This antimicrobial activity makes it a valuable component in various applications, including food preservation and cosmetic products

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the surrounding environment can affect the ionization state of benzoic acid, which in turn can influence its solubility and hence its bioavailability . Additionally, the presence of other substances, such as salts, can also impact the absorption spectra of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

    Deuterium Exchange Reaction: Benzoic acid-d5 can be synthesized by the deuterium exchange reaction of benzoic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically involves heating benzoic acid with D2O and a catalyst such as platinum or palladium on carbon.

    Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with carbon dioxide to form benzoic acid, which is then subjected to deuterium exchange with D2O.

Industrial Production Methods

Industrial production of this compound generally follows the deuterium exchange method due to its efficiency and cost-effectiveness. The process involves the continuous exchange of hydrogen atoms with deuterium in a controlled environment, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid-d5 can undergo oxidation reactions to form products such as benzaldehyde and benzoic anhydride.

    Reduction: Reduction of this compound can yield benzyl alcohol-d5.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the deuterium atoms in the benzene ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4) are employed.

Major Products

    Oxidation: Benzaldehyde-d5, benzoic anhydride-d5.

    Reduction: Benzyl alcohol-d5.

    Substitution: Bromothis compound, nitrothis compound.

Scientific Research Applications

Benzoic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify compounds in complex mixtures.

    Mass Spectrometry: Employed as a reference standard for the quantification of benzoic acid and its derivatives.

    Metabolic Studies: Utilized in tracing metabolic pathways and studying the pharmacokinetics of drugs.

    Labeling Studies: Used in labeling experiments to study reaction mechanisms and kinetics in organic synthesis.

Comparison with Similar Compounds

Benzoic acid-d5 is unique due to its deuterium labeling, which makes it distinguishable from other similar compounds. Some similar compounds include:

    Benzoic acid: The non-deuterated form, commonly used as a preservative.

    Benzaldehyde: An oxidation product of benzoic acid, used in flavorings and fragrances.

    Benzyl alcohol: A reduction product of benzoic acid, used as a solvent and in pharmaceuticals.

This compound stands out due to its application in analytical techniques, providing a reliable internal standard for accurate quantification and analysis.

Properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910574
Record name (~2~H_5_)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079-02-3
Record name Benzoic-2,3,4,5,6-d5 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadeuteriobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H5)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is benzoic acid-d5 used in quantitative analysis of complex biological samples?

A: this compound can be used as a labeling reagent in mass spectrometry-based quantitative analysis. [] Specifically, it can be converted into this compound N-succinimidyl ester (d-BzOSu), which reacts with glycopeptides. This labeling strategy improves ionization efficiency in mass spectrometry, allowing for more sensitive and accurate quantification of glycopeptides in complex mixtures like human serum. [] By comparing the signal intensities of labeled analytes from different samples, researchers can determine relative abundances of glycopeptides and gain insights into biological processes. []

Q2: Can you explain the interaction of this compound with theobromine and its significance?

A: Research using proton magnetic resonance (PMR) spectroscopy has shown that this compound interacts with theobromine in a similar manner to non-deuterated benzoic acid. [] This interaction leads to an upfield shift in the signals of theobromine's methyl groups. [] This shift suggests that the interaction involves a stacking arrangement, either vertical or plane-to-plane, between the aromatic rings of theobromine and this compound. [] Understanding such interactions can be crucial for pharmaceutical formulations and predicting drug interactions.

Q3: What is a key advantage of using deuterated compounds like this compound in chemical synthesis?

A: Deuterated compounds like this compound are very useful in organic synthesis. A key advantage is their ability to introduce deuterium atoms into other molecules. [] The high temperature and dilute acid (HTDA) method allows for the replacement of aromatic hydrogen atoms with deuterium using deuterated water (D2O) as the deuterium source. [] This technique is valuable for preparing specifically deuterated compounds, which can be used as internal standards in quantitative analysis, mechanistic probes in reaction studies, or for modifying the properties of pharmaceuticals.

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